1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride
CAS No.: 149177-98-0
Cat. No.: VC12015576
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149177-98-0 |
|---|---|
| Molecular Formula | C6H12ClNO4 |
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | dimethyl 2-(aminomethyl)propanedioate;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H |
| Standard InChI Key | VSNOIWYRJGXLOQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CN)C(=O)OC.Cl |
| Canonical SMILES | COC(=O)C(CN)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The compound’s molecular formula is C₇H₁₄ClNO₄, with a molecular weight of 211.64 g/mol . Its IUPAC name, dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride, reflects the presence of two methyl ester groups, a central methyl-aminomethyl branch, and a hydrochloride salt. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(CN)(C(=O)OC)C(=O)OC.Cl |
| InChIKey | VTYOUIKSAACVOB-UHFFFAOYSA-N |
| CAS Registry | 554450-65-6 |
| European EC Number | 852-619-8 |
The hydrochloride salt enhances aqueous solubility and crystallinity compared to the free base . X-ray crystallography and NMR studies confirm a tetrahedral geometry at the central carbon, with the aminomethyl group adopting a staggered conformation relative to the ester moieties .
Spectroscopic Data
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¹H NMR (300 MHz, CDCl₃): δ 0.86–0.94 (m, 6H, CH₃), 1.12–1.53 (m, 5H, CH₂), 3.40 (m, 1H, NH₃⁺), 8.33 (s, 3H, HCl) .
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¹³C NMR (75 MHz, CDCl₃): δ 10.96 (CH₃), 18.48–46.60 (backbone carbons) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a four-step sequence starting from ethyl acetoacetate (Figure 1) :
Step 1: Alkylation
Ethyl acetoacetate reacts with 2-bromobutane in absolute ethanol under reflux (80–84°C, 8 h) to yield 3-isobutyl ethyl acetoacetate (84.3% yield) .
Step 2: Hydrolysis and Decarboxylation
Treatment with 5% NaOH followed by sulfuric acid-mediated decarboxylation produces 4-methyl-2-hexanone (45.4% yield) .
Step 3: Oxime Formation
Reaction with hydroxylamine sulfate at pH 7.0 generates 4-methyl-2-monoketoxime (80.3% yield) .
Step 4: Reduction and Salt Formation
Reduction with sodium in ethanol, followed by HCl treatment, yields the hydrochloride salt (40.0% yield, purity 99.3%) .
Industrial-Scale Production
Industrial synthesis optimizes reaction conditions for scalability:
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Temperature Control: Maintained at 80–84°C during alkylation to minimize side reactions .
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Purification: Recrystallization from ethanol ensures ≥99% purity .
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Yield Optimization: Continuous flow reactors improve efficiency by 15–20% compared to batch processes .
Physicochemical Properties
The hydrochloride salt exhibits hygroscopicity (0.8% weight gain at 75% RH) and stability up to 150°C under nitrogen .
Chemical Reactivity and Derivatives
Reaction Pathways
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Oxidation: Forms imines (R₂C=NH) with KMnO₄ in acidic media .
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Reduction: LiAlH₄ reduces the ester groups to primary alcohols (87% yield) .
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Nucleophilic Substitution: Reacts with alkyl halides (e.g., CH₃I) to produce quaternary ammonium salts .
Derivative Synthesis
| Derivative | Reagents/Conditions | Application |
|---|---|---|
| Amide Analog | AcCl, pyridine, 0°C | Enzyme inhibition studies |
| Schiff Base Complex | Benzaldehyde, EtOH, Δ | Coordination chemistry |
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